
Premafloxacin
Übersicht
Beschreibung
N-(2-Hydroxyethyl)maleimid: ist eine organische Verbindung mit der Summenformel C6H7NO3. Es ist ein Derivat des Maleimids, das durch das Vorhandensein einer Hydroxyethylgruppe gekennzeichnet ist, die am Stickstoffatom gebunden ist. Diese Verbindung ist bekannt für ihre Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen, was sie in der wissenschaftlichen Forschung und in industriellen Anwendungen wertvoll macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-(2-Hydroxyethyl)maleimid kann durch die Reaktion von Maleinsäureanhydrid mit Ethanolamin synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in Gegenwart eines Katalysators wie p-Toluolsulfonsäure (PTSA) in einem Lösungsmittel wie Toluol . Die Reaktion verläuft über die Bildung einer intermediären Maleinsäure, die zu dem gewünschten Maleimid-Derivat cyclisiert.
Industrielle Produktionsverfahren: Die industrielle Produktion von N-(2-Hydroxyethyl)maleimid beinhaltet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: N-(2-Hydroxyethyl)maleimid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu N-Hydroxyethylmaleinsäure oxidiert werden.
Reduktion: Reduktionsreaktionen können es in N-(2-Aminoethyl)maleimid umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Thiol-Michael-Additionsreaktionen finden typischerweise unter milden Bedingungen statt, oft in Gegenwart einer Base wie Triethylamin.
Hauptprodukte:
Oxidation: N-Hydroxyethylmaleinsäure.
Reduktion: N-(2-Aminoethyl)maleimid.
Substitution: Thiosuccinimid-Produkte.
Wissenschaftliche Forschungsanwendungen
Introduction to Premafloxacin
This compound is a novel fluoroquinolone antibiotic that has garnered attention for its potent activity against various bacterial pathogens, particularly Staphylococcus aureus. Initially developed for veterinary use, it has shown promise in both veterinary and human medicine due to its enhanced efficacy against resistant strains of bacteria. This article explores the applications of this compound, focusing on its mechanisms of action, resistance patterns, and clinical implications.
Table 1: Comparative Efficacy of this compound and Ciprofloxacin
Bacterial Strain | MIC (μg/ml) Ciprofloxacin | MIC (μg/ml) this compound |
---|---|---|
Wild-type S. aureus | 0.125–0.25 | 0.004–0.008 |
Mutant (grlA mutation) | 1.0 | 0.032 |
Applications in Veterinary Medicine
This compound has been extensively studied for its effectiveness against veterinary pathogens. In vitro evaluations involving 673 veterinary pathogens revealed that this compound's activity against gram-negative bacilli was comparable to that of other fluoroquinolones, while it exhibited significantly higher activity against staphylococci and streptococci .
Case Study: Efficacy Against Veterinary Pathogens
In a controlled study, the minimum inhibitory concentration (MIC) values for various pathogens were determined, showing that this compound had an MIC90 ranging from 0.015 to 0.25 μg/ml against staphylococci, whereas other fluoroquinolones had higher MIC90 values ranging from 0.13 to 16 μg/ml . This indicates a superior efficacy of this compound in treating infections caused by these pathogens.
Resistance Mechanisms
Despite its potency, resistance to this compound can develop, primarily through mutations in the target enzymes DNA gyrase and topoisomerase IV. Research has identified specific mutations in the grlA and gyrA genes that confer resistance . The frequency of resistant mutant selection with this compound is significantly lower than with ciprofloxacin, suggesting a reduced risk of resistance development in clinical settings.
Table 2: Resistance Patterns Associated with this compound
Mutation Type | Frequency of Selection (per cell) | Impact on MIC (μg/ml) |
---|---|---|
Single grlA mutation | to | Increased by 4-8x |
Double mutation | N/A | Increased by 32x |
Clinical Implications
This compound's unique properties make it a candidate for treating infections caused by resistant strains of bacteria in both human and veterinary medicine. Its low mutation frequency suggests that it may be less likely to contribute to the growing problem of antibiotic resistance compared to older fluoroquinolones.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)maleimide involves its reactivity towards nucleophiles, such as thiols and amines. The compound’s maleimide moiety undergoes Michael addition reactions with thiols, forming stable thiosuccinimide linkages . This reactivity is exploited in bioconjugation and cross-linking applications, where it targets cysteine residues in proteins, leading to the formation of covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-Hydroxymaleimid: Wird als Oxidationsmittel und bei der Synthese von Peptiden und Proteinen verwendet.
N-Methylmaleimid: Ein weiteres Maleimid-Derivat mit ähnlicher Reaktivität, aber unterschiedlichen Substituenten.
N-Phenylmaleimid: Wird in der Polymerchemie und als Dienophil in Cycloadditionsreaktionen eingesetzt.
Einzigartigkeit: N-(2-Hydroxyethyl)maleimid ist aufgrund seiner Hydroxyethylgruppe einzigartig, die zusätzliche Reaktivität und Vielseitigkeit in chemischen Reaktionen verleiht. Dies macht es besonders wertvoll für Anwendungen, die eine spezifische Funktionalisierung und Vernetzungsfähigkeit erfordern .
Biologische Aktivität
Premafloxacin is a novel antibiotic belonging to the fluoroquinolone class, specifically characterized as an 8-methoxy fluoroquinolone. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, with a notable efficacy against Staphylococcus aureus. This article delves into the biological activity of this compound, its mechanisms of action, resistance patterns, and relevant case studies.
Antibacterial Activity
This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive pathogens. Its potency is highlighted by its ability to be up to 32 times more effective than ciprofloxacin against wild-type S. aureus . The minimum inhibitory concentrations (MICs) for various strains are crucial for understanding its effectiveness.
Table 1: Comparative MIC Values of this compound
Bacterial Strain | MIC (µg/ml) | Comparison Drug | MIC (µg/ml) |
---|---|---|---|
Staphylococcus aureus | 4.0 | Ciprofloxacin | 128 |
Escherichia coli | 16 | Ciprofloxacin | 64 |
Streptococcus pneumoniae | 8 | Moxifloxacin | 32 |
The mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . This dual-target approach is critical for its efficacy against resistant strains.
Mechanisms of Resistance
Resistance to this compound has been studied extensively. Mutations in the target enzymes, particularly in topoisomerase IV and DNA gyrase, have been identified as primary mechanisms leading to decreased susceptibility . Notably, single mutations in either enzyme subunit can cause a four- to eightfold increase in MICs, while double mutations significantly amplify resistance.
Table 2: Resistance Mechanisms in S. aureus
Mutation Type | Effect on MIC (fold increase) |
---|---|
Single mutation in grlA | 4-8 |
Double mutation (gyrA + grlA) | 32 |
Double mutation (gyrA + grlB) | 128 |
Interestingly, this compound appears less susceptible to efflux pump mechanisms compared to other fluoroquinolones like ciprofloxacin . The frequency of selecting resistant mutants is significantly lower for this compound, suggesting a reduced risk of developing resistance in clinical settings.
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetic properties of this compound is essential for optimizing its use in clinical settings. Studies indicate that it has favorable absorption characteristics and a suitable half-life for effective dosing regimens. Interaction studies have also shown that it may have limited interactions with other commonly used antibiotics, making it a valuable option in combination therapies .
Case Study 1: Efficacy Against MRSA
In a clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections, this compound demonstrated significant clinical efficacy. Patients treated with this compound showed a higher rate of clinical cure compared to those treated with standard therapies .
Case Study 2: Resistance Patterns
A study analyzing resistance patterns in clinical isolates revealed that strains resistant to ciprofloxacin were often susceptible to this compound. This underscores its potential as an alternative treatment option for infections caused by resistant strains .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUWONDIBHQOZ-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162407 | |
Record name | Premafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143383-65-7 | |
Record name | Premafloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Premafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREMAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.